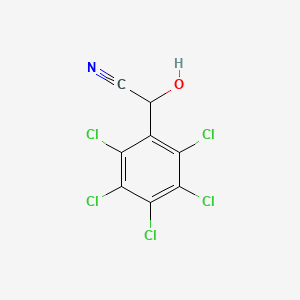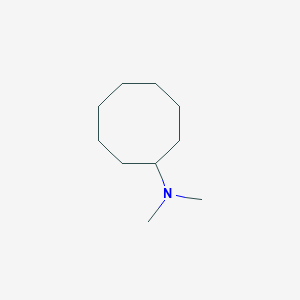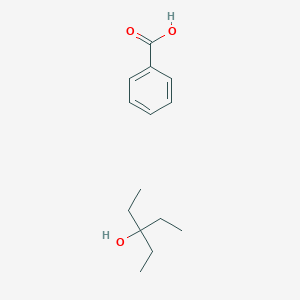
Benzoic acid;3-ethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3-ethylpentan-3-ol: is a compound that combines the properties of benzoic acid and 3-ethylpentan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylpentan-3-ol is a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
- Another method involves the hydrolysis of benzamide or benzonitrile.
-
3-Ethylpentan-3-ol:
- 3-Ethylpentan-3-ol can be synthesized through the hydration of 3-ethyl-2-pentene.
- It can also be prepared by the reduction of 3-ethyl-3-pentanone using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the partial oxidation of toluene with oxygen in the presence of a cobalt or manganese catalyst.
- 3-Ethylpentan-3-ol is produced on an industrial scale through the catalytic hydrogenation of 3-ethyl-3-pentanone.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
- 3-Ethylpentan-3-ol can be oxidized to form 3-ethyl-3-pentanone.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol.
- 3-Ethylpentan-3-ol can be reduced to 3-ethylpentane.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
- 3-Ethylpentan-3-ol can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, and oxygen.
- Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
- Substitution reagents: Nitric acid, sulfuric acid, and halogens.
Major Products:
- Oxidation of benzoic acid produces benzene and carbon dioxide.
- Reduction of benzoic acid produces benzyl alcohol.
- Substitution reactions of benzoic acid produce nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
- Oxidation of 3-ethylpentan-3-ol produces 3-ethyl-3-pentanone.
- Reduction of 3-ethylpentan-3-ol produces 3-ethylpentane.
- Substitution reactions of 3-ethylpentan-3-ol produce various alkyl and aryl derivatives.
Scientific Research Applications
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
- 3-Ethylpentan-3-ol is used as a solvent and intermediate in organic synthesis.
Biology:
- Benzoic acid is used as a preservative in food and beverages due to its antimicrobial properties.
- 3-Ethylpentan-3-ol is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine:
- Benzoic acid is used in topical medications for its antifungal and antibacterial properties.
- 3-Ethylpentan-3-ol is investigated for its potential therapeutic applications in drug development.
Industry:
- Benzoic acid is used in the production of plasticizers, resins, and coatings.
- 3-Ethylpentan-3-ol is used as a solvent in the manufacturing of paints, varnishes, and adhesives.
Mechanism of Action
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell death.
- It is metabolized in the liver to form hippuric acid, which is excreted in the urine.
3-Ethylpentan-3-ol:
- The mechanism of action of 3-ethylpentan-3-ol is not well-documented, but it is believed to interact with cellular membranes and proteins, affecting their function.
Comparison with Similar Compounds
-
Benzoic Acid:
- Salicylic acid
- p-Aminobenzoic acid
- Benzyl alcohol
-
3-Ethylpentan-3-ol:
- 3-Methyl-3-pentanol
- 3-Hexanol
- 3-Ethyl-2-pentanol
Uniqueness:
- Benzoic acid is unique due to its simple aromatic structure and versatile applications in various fields.
- 3-Ethylpentan-3-ol is unique due to its tertiary alcohol structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
23293-74-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
benzoic acid;3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H6O2.C7H16O/c8-7(9)6-4-2-1-3-5-6;1-4-7(8,5-2)6-3/h1-5H,(H,8,9);8H,4-6H2,1-3H3 |
InChI Key |
SNHYSAUFSOQKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


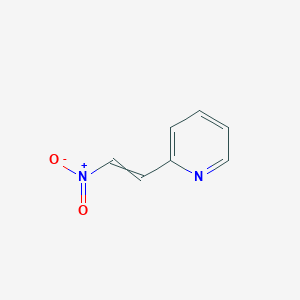
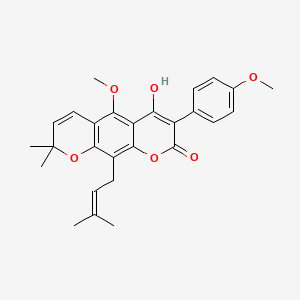
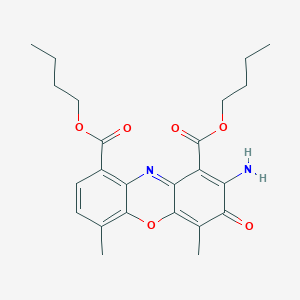

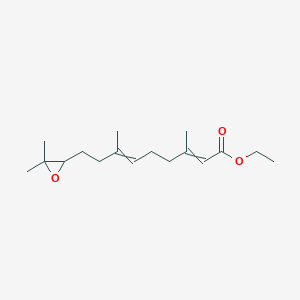
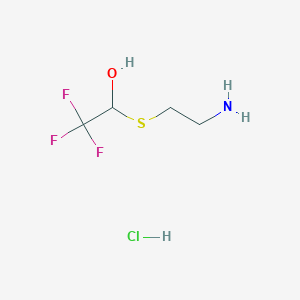
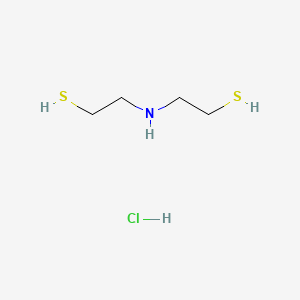
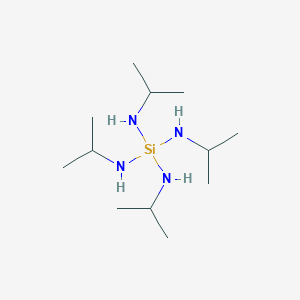
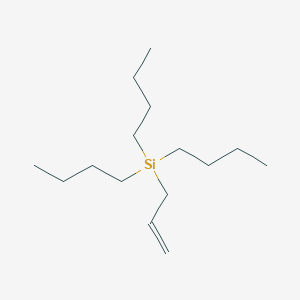
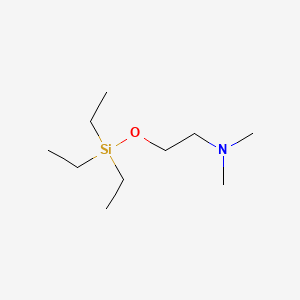
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)

